molecular formula C37H42N2O11 B585821 Moexipril Methyl Benzyl Ester Maleate CAS No. 1356019-99-2

Moexipril Methyl Benzyl Ester Maleate

Cat. No.: B585821
CAS No.: 1356019-99-2
M. Wt: 690.7 g/mol
InChI Key: YJYOSPZJTWQPTJ-AZUKLTGISA-N
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Description

Moexipril Methyl Benzyl Ester Maleate is a biochemical compound with the molecular formula C37H42N2O11 and a molecular weight of 690.74. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Moexipril Methyl Benzyl Ester Maleate involves several steps, starting from the precursor moexipril. The esterification process typically involves the reaction of moexipril with methyl benzyl alcohol in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as distillation and filtration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Moexipril Methyl Benzyl Ester Maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Moexipril Methyl Benzyl Ester Maleate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

Moexipril Methyl Benzyl Ester Maleate acts as a prodrug for moexiprilat, an active angiotensin-converting enzyme inhibitor. The mechanism involves the inhibition of angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound helps relax blood vessels, thereby lowering blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • Enalapril Maleate
  • Lisinopril Dihydrate
  • Ramipril

Uniqueness

Moexipril Methyl Benzyl Ester Maleate is unique due to its specific esterification, which may offer distinct pharmacokinetic properties compared to other angiotensin-converting enzyme inhibitors. Its methyl benzyl ester group can influence its absorption, distribution, metabolism, and excretion profiles, potentially leading to different therapeutic outcomes .

Properties

CAS No.

1356019-99-2

Molecular Formula

C37H42N2O11

Molecular Weight

690.7 g/mol

IUPAC Name

benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid

InChI

InChI=1S/C33H38N2O7.C4H4O4/c1-22(34-27(32(37)41-4)16-15-23-11-7-5-8-12-23)31(36)35-20-26-19-30(40-3)29(39-2)18-25(26)17-28(35)33(38)42-21-24-13-9-6-10-14-24;5-3(6)1-2-4(7)8/h5-14,18-19,22,27-28,34H,15-17,20-21H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t22-,27-,28-;/m0./s1

InChI Key

YJYOSPZJTWQPTJ-AZUKLTGISA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)OCC3=CC=CC=C3)OC)OC)N[C@@H](CCC4=CC=CC=C4)C(=O)OC.C(=C\C(=O)O)\C(=O)O

SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OCC3=CC=CC=C3)OC)OC)NC(CCC4=CC=CC=C4)C(=O)OC.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OCC3=CC=CC=C3)OC)OC)NC(CCC4=CC=CC=C4)C(=O)OC.C(=CC(=O)O)C(=O)O

Synonyms

[3S-[2-(S),3S]]-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-[[1-(methoxycarbonyl)_x000B_-3-phenylpropyl]amino]-1-oxopropyl]-3-isoquinolinecarboxylic Acid Benzyl Ester Maleate

Origin of Product

United States

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